molecular formula C12H10Cl2N2<br>C6H3ClNH2C6H3ClNH2<br>C12H10Cl2N2 B7803790 3,3'-Dichlorobenzidine CAS No. 86349-58-8

3,3'-Dichlorobenzidine

Cat. No.: B7803790
CAS No.: 86349-58-8
M. Wt: 253.12 g/mol
InChI Key: HUWXDEQWWKGHRV-UHFFFAOYSA-N
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Description

3,3’-Dichlorobenzidine is an organic compound with the formula (C₆H₃Cl(NH₂))₂. It appears as a pale yellow crystalline solid, although commercial samples can be colored. This compound is barely soluble in water and is often supplied as a wet paste. It is widely used in the production of diarylide yellow pigments, which are utilized in printing inks .

Preparation Methods

3,3’-Dichlorobenzidine is synthesized in two main steps from 2-nitrochlorobenzene. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3’-dichlorobenzidine . Industrial production methods follow similar routes, ensuring the compound is produced efficiently and in large quantities.

Mechanism of Action

The mechanism by which 3,3’-dichlorobenzidine exerts its effects is primarily through its structural similarity to benzidine, a known carcinogen. It is believed to share a similar mechanism in causing bladder cancer in humans . It has been reported to induce unscheduled DNA synthesis in cultured human cells and is mutagenic to bacteria .

Comparison with Similar Compounds

3,3’-Dichlorobenzidine is structurally similar to benzidine and other chlorinated aromatic amines. These compounds share similar carcinogenic properties and are used in the production of dyes and pigments. 3,3’-dichlorobenzidine is unique in its specific use for producing diarylide yellow pigments and its particular degradation products .

Similar Compounds

Properties

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline
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InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
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InChI Key

HUWXDEQWWKGHRV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
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Molecular Formula

C12H10Cl2N2
Record name 3,3'-DICHLOROBENZIDINE
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DSSTOX Substance ID

DTXSID6020432
Record name 3,3'-Dichlorobenzidine
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Molecular Weight

253.12 g/mol
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Physical Description

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid.
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Boiling Point

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F
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Solubility

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none
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Mechanism of Action

Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... .
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Color/Form

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid

CAS No.

91-94-1, 86349-58-8
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Melting Point

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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